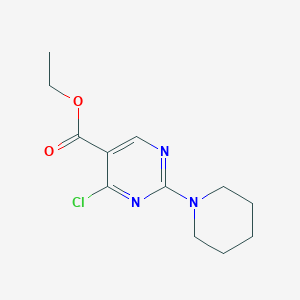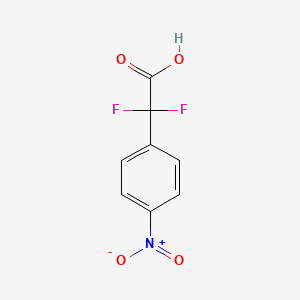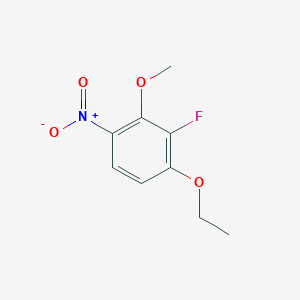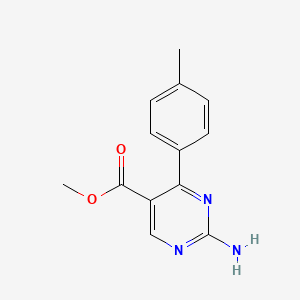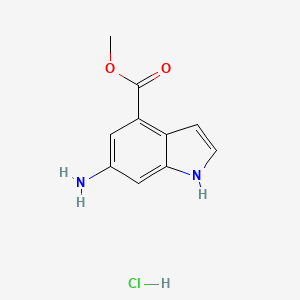
6-氨基-1H-吲哚-4-羧酸甲酯盐酸盐
描述
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
科学研究应用
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including antiviral and anticancer properties.
作用机制
Target of Action
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, an indole derivative, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to different biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
One study reported that a compound similar to methyl 6-amino-1h-indole-4-carboxylate showed inhibitory activity against influenza a, suggesting potential antiviral effects .
生化分析
Biochemical Properties
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, have been shown to inhibit tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan . This inhibition can lead to increased levels of tryptophan and its metabolites, which are essential for various physiological processes.
Cellular Effects
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a critical role in regulating gene expression and cellular responses to environmental stimuli . Additionally, Methyl 6-amino-1H-indole-4-carboxylate hydrochloride has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of action of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride involves its interaction with various biomolecules. It can bind to specific receptors, such as the AhR, leading to changes in gene expression and cellular responses . Furthermore, Methyl 6-amino-1H-indole-4-carboxylate hydrochloride can inhibit or activate enzymes, such as tryptophan dioxygenase, affecting metabolic pathways and cellular functions . These interactions at the molecular level contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, long-term exposure to Methyl 6-amino-1H-indole-4-carboxylate hydrochloride can result in changes in cellular responses, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound’s biological activity changes significantly at specific dosage levels.
Metabolic Pathways
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of tryptophan and other amino acids . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function and physiological processes. For example, the inhibition of tryptophan dioxygenase by Methyl 6-amino-1H-indole-4-carboxylate hydrochloride can result in increased levels of tryptophan and its metabolites, which play essential roles in neurotransmission and immune responses .
Transport and Distribution
The transport and distribution of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters, affecting their distribution and biological activity .
Subcellular Localization
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and influence gene expression . Additionally, the subcellular localization of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride can affect its interactions with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride typically involves the formation of the indole ring system followed by functional group modifications. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-nitrotoluene with ethyl acetoacetate in the presence of a base can yield an intermediate, which upon further cyclization and reduction, forms the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
相似化合物的比较
Similar Compounds
Similar compounds include other indole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives .
Uniqueness
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and carboxylate groups allow for diverse chemical modifications, making it a versatile compound for various applications .
属性
IUPAC Name |
methyl 6-amino-1H-indole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h2-5,12H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSZHGOALNOGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731810-08-5 | |
| Record name | 731810-08-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


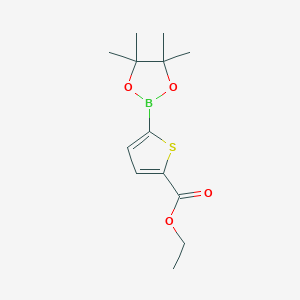
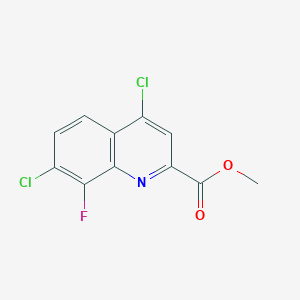

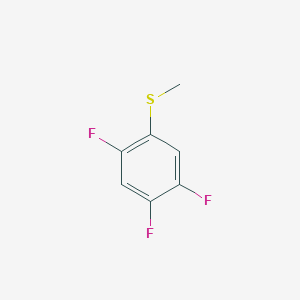
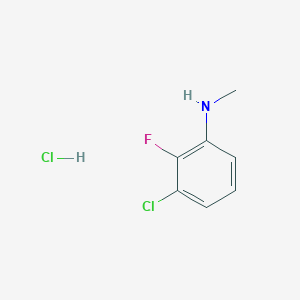

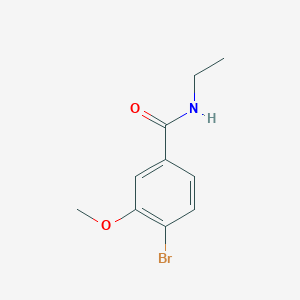
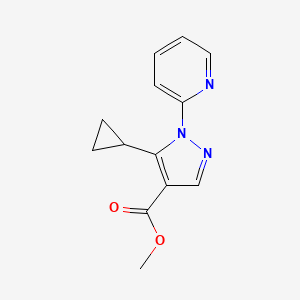
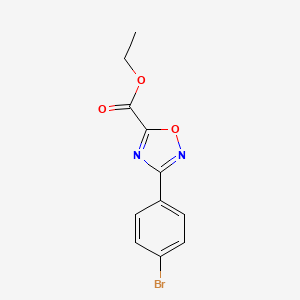
![3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1420460.png)
